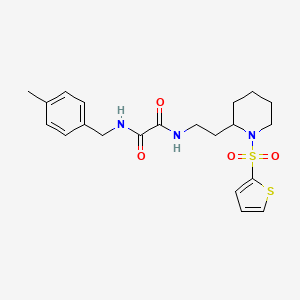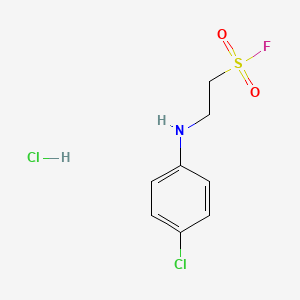
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
作用机制
Chloramphenicol works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a broad spectrum of activity against a variety of bacterial infections.
实验室实验的优点和局限性
One advantage of using Chloramphenicol in lab experiments is that it has a broad spectrum of activity against a variety of bacterial infections. This makes it a useful tool for investigating the mechanisms of bacterial protein synthesis and for studying the effects of antibiotics on bacterial growth.
One limitation of using Chloramphenicol in lab experiments is that it can be toxic to some cell types. It has been shown to have cytotoxic effects on some mammalian cells, which can limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant bacterial strains. Another area of interest is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies for combating antibiotic resistance.
Conclusion:
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in both human and veterinary medicine. It has been used in scientific research to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. While it has a number of advantages as a research tool, it also has limitations, particularly with regard to its cytotoxic effects on some cell types. Nonetheless, there are a number of future directions for research involving Chloramphenicol, with the goal of developing new antibiotics and strategies for combating antibiotic resistance.
合成方法
Chloramphenicol is synthesized through the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloroformate. This intermediate is then reacted with 4-chloroaniline to form 2-((4-chlorophenyl)amino)ethanol. The final step involves the reaction of 2-((4-chlorophenyl)amino)ethanol with ethanesulfonyl chloride and triethylamine to form Chloramphenicol.
科学研究应用
Chloramphenicol has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. Chloramphenicol has also been used to study the role of bacterial ribosomes in protein synthesis.
属性
IUPAC Name |
2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAFCXXXSKOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

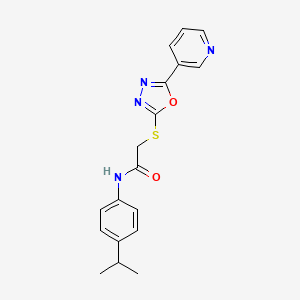
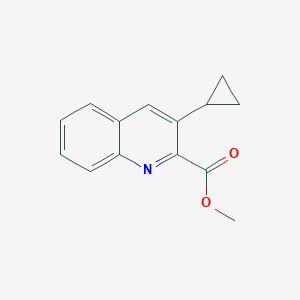
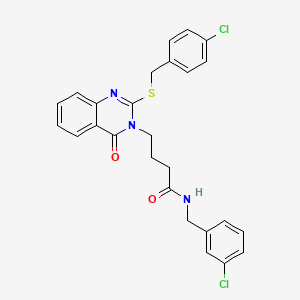
![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

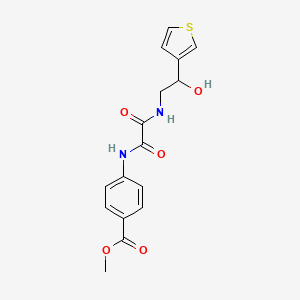
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)
![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)
![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
